molecular formula C19H29IO4 B14295919 Benzoic acid, 5-(dodecyloxy)-2-iodosyl- CAS No. 112391-36-3

Benzoic acid, 5-(dodecyloxy)-2-iodosyl-

Cat. No.: B14295919
CAS No.: 112391-36-3
M. Wt: 448.3 g/mol
InChI Key: XIMRXWYGBUJMQU-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(dodecyloxy)-2-iodosyl- (C₁₉H₂₉IO₄), is a substituted benzoic acid derivative featuring a dodecyloxy (-OC₁₂H₂₅) group at the 5-position and an iodosyl (-IO) group at the 2-position.

Properties

CAS No.

112391-36-3

Molecular Formula

C19H29IO4

Molecular Weight

448.3 g/mol

IUPAC Name

5-dodecoxy-2-iodosylbenzoic acid

InChI

InChI=1S/C19H29IO4/c1-2-3-4-5-6-7-8-9-10-11-14-24-16-12-13-18(20-23)17(15-16)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22)

InChI Key

XIMRXWYGBUJMQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)I=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 5-(dodecyloxy)-2-iodosyl- typically involves the introduction of the dodecyloxy group and the iodosyl group onto the benzoic acid framework. One common method involves the reaction of benzoic acid with dodecanol in the presence of a suitable catalyst to form the dodecyloxy derivative. This intermediate is then subjected to iodination using an appropriate iodinating agent, such as iodine monochloride or N-iodosuccinimide, to introduce the iodosyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Benzoic acid, 5-(dodecyloxy)-2-iodosyl- .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 5-(dodecyloxy)-2-iodosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzoic acid, 5-(dodecyloxy)-2-iodosyl- involves its interaction with specific molecular targets. The iodosyl group can participate in redox reactions, while the dodecyloxy group can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position) Key Properties/Applications References
5-(Dodecyloxy)-2-iodosyl-benzoic acid 5-dodecyloxy, 2-iodosyl Potential LC behavior, oxidative reactivity Inferred
4-(Dodecyloxy)benzoic acid 4-dodecyloxy Columnar LC phases, hydrogen bonding
5-Dodecyl-2-hydroxybenzoic acid 5-dodecyl, 2-hydroxy Hydrophobic, acidic proton
2-(Acetyloxy)-5-iodobenzoic acid 2-acetyloxy, 5-iodo Reduced reactivity vs. iodosyl
4-Methoxybenzoic acid 4-methoxy Poor regioselectivity in C-H activation
Key Comparisons

Positional Isomerism (4- vs. 5-Dodecyloxy): 4-(Dodecyloxy)benzoic acid (C₁₉H₃₀O₃) forms hexagonal columnar liquid crystalline (LC) phases stabilized by hydrogen bonding between carboxylic acid groups .

Functional Group Differences (Iodosyl vs. Hydroxy/Acetyloxy): The iodosyl (-IO) group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid moiety compared to 5-dodecyl-2-hydroxybenzoic acid . This could increase reactivity in oxidation reactions or coordination chemistry.

Alkoxy Chain Length and Regioselectivity:

  • Methoxy-substituted benzoic acids (e.g., 4-methoxybenzoic acid) exhibit poor regioselectivity in catalytic C-H activation reactions due to competing steric and electronic effects . The longer dodecyloxy chain in the target compound may further complicate regioselectivity but enhance self-assembly in LC or surfactant applications.

Physicochemical and Reactive Properties

  • Solubility and Hydrophobicity: The dodecyloxy chain confers significant lipophilicity, akin to 4-(dodecyloxy)benzoic acid, which is soluble in organic solvents like DEF (N,N-diethylformamide) . The iodosyl group may reduce aqueous solubility compared to hydroxy or methoxy analogs.
  • Oxidative Potential: The iodosyl group likely makes the compound a strong oxidizer, contrasting with non-oxidizing analogs like 4-(dodecyloxy)benzoic acid. This property could be exploited in catalytic or synthetic applications.

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